molecular formula C15H10Cl2INO B5397586 (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one

(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one

Cat. No.: B5397586
M. Wt: 418.1 g/mol
InChI Key: QHTBMSNIFYQRHD-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general steps are as follows:

    Starting Materials: 3,4-dichlorobenzaldehyde and 2-iodoaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

    Procedure: The aldehyde and ketone are mixed with the base in the solvent and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential use as a drug candidate. Its biological activities may make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(3,4-dichlorophenyl)-3-(2-bromoanilino)prop-2-en-1-one
  • (Z)-1-(3,4-dichlorophenyl)-3-(2-chloroanilino)prop-2-en-1-one
  • (Z)-1-(3,4-dichlorophenyl)-3-(2-fluoroanilino)prop-2-en-1-one

Uniqueness

The presence of the iodoanilino group in (Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one distinguishes it from other similar compounds. The iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique among its analogs.

Properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2INO/c16-11-6-5-10(9-12(11)17)15(20)7-8-19-14-4-2-1-3-13(14)18/h1-9,19H/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTBMSNIFYQRHD-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.